molecular formula C22H27N3O5S2 B2523615 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 898372-22-0

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2523615
CAS No.: 898372-22-0
M. Wt: 477.59
InChI Key: GYVNCVNQWHYVGS-UHFFFAOYSA-N
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Description

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide belongs to the sulfamoyl benzamide class, characterized by a sulfamoyl bridge linked to a benzamide core and a substituted benzothiazol moiety. The bis(2-methoxyethyl) group on the sulfamoyl moiety may enhance solubility, while the 5,6-dimethylbenzothiazol substituent could influence lipophilicity and target binding.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-15-13-19-20(14-16(15)2)31-22(23-19)24-21(26)17-5-7-18(8-6-17)32(27,28)25(9-11-29-3)10-12-30-4/h5-8,13-14H,9-12H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVNCVNQWHYVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzamide with bis(2-methoxyethyl)sulfamoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

4-[Bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a model for studying the reactivity and properties of similar sulfamoyl compounds. Its unique structural features allow researchers to investigate:

  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : Yields sulfoxides or sulfones.
    • Reduction : Can produce amines or alcohols depending on the reagents used.
Reaction TypeMajor ProductsCommon Reagents
OxidationSulfoxidesPotassium permanganate
ReductionAminesSodium borohydride
SubstitutionModified CompoundsVarious nucleophiles

Biology

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research has shown that it may possess:

  • Anticancer Properties : Investigations into benzothiazole derivatives indicate that they can induce apoptosis in cancer cell lines such as U937 and MCF-7 by activating procaspase-3.
CompoundCell LineMechanismResult
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamideU937Procaspase-3 activationSignificant apoptosis
MCF-7Procaspase-3 activationStrongest activity observed
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
Bacterial StrainEC50 (µg/ml)
Xanthomonas axonopodis22
Xanthomonas oryzae15

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential in treating various diseases:

  • Mechanisms of Action : It may modulate biological pathways by binding to DNA or proteins, thus altering gene expression and protein function.

Case studies have demonstrated its effectiveness in:

  • Inducing cell cycle arrest in cancer cells.
  • Exhibiting lower minimum inhibitory concentrations compared to traditional antibiotics.

Industry

In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new materials and chemical products.

Anticancer Evaluation

A comparative study evaluated several benzothiazole derivatives for their impact on cancer cell viability. The study highlighted the ability of this compound to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Screening

Another investigation assessed the antimicrobial potential against various pathogens. Results indicated that it exhibited lower minimum inhibitory concentrations compared to traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with sulfamoyl benzamides (e.g., compounds 5f, 5g, 5h, 5i from ) and 1,3,4-oxadiazoles (e.g., LMM5, LMM11 from ). Key comparisons include:

Compound Name / ID Substituents Melting Point (°C) [α]D (Optical Activity) Biological Activity Molecular Weight (g/mol)
5f () 4-Fluoro benzamide, 2-oxotetrahydrofuran-3-yl sulfamoyl 236–237 +10.6° Not reported ~408.4 (calc.)
5g () 3-Fluoro benzamide, 2-oxotetrahydrofuran-3-yl sulfamoyl 201–203 +9.3° Not reported ~408.4 (calc.)
LMM5 () Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl-1,3,4-oxadiazole Not reported Not reported Antifungal (C. albicans) ~547.6 (calc.)
LMM11 () Cyclohexyl(ethyl)sulfamoyl, furan-2-yl-1,3,4-oxadiazole Not reported Not reported Antifungal (C. albicans) ~465.6 (calc.)
Target Compound Bis(2-methoxyethyl)sulfamoyl, 5,6-dimethylbenzothiazol Not reported Not reported Hypothesized enzyme inhibition ~505.6 (calc.)

Key Observations:

Substituent Effects on Physical Properties :

  • Fluorine or chlorine substituents on the benzamide ring (e.g., 5f, 5g, 5h, 5i ) correlate with higher melting points (201–258°C), likely due to increased polarity or crystal packing efficiency .
  • The target compound’s bis(2-methoxyethyl) groups may lower melting points compared to analogs due to reduced crystallinity, though this remains speculative without experimental data.

Optical Activity: Compounds with chiral sulfamoyl groups (e.g., 5f–5i) exhibit moderate optical rotation ([α]D = +9.3° to +11.7°), suggesting stereochemical influences on interactions .

Biological Activity :

  • LMM5 and LMM11 demonstrate antifungal activity against C. albicans, likely via thioredoxin reductase inhibition . The target compound’s benzothiazol group may confer distinct binding preferences compared to oxadiazole-based analogs.

Solubility and Lipophilicity: The bis(2-methoxyethyl) substituent in the target compound could improve aqueous solubility relative to 5f–5i (which have polar but rigid substituents).

Research Implications and Limitations

  • Synthetic Feasibility : The compound could be synthesized via established sulfamoyl benzamide routes .
  • Biological Potential: Its benzothiazol moiety may target enzymes or receptors distinct from those inhibited by oxadiazole derivatives .
  • Data Gaps : Experimental validation of melting points, optical activity, and bioactivity is critical for further development.

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative that has attracted attention for its potential biological activities. This compound features a complex structure combining a benzamide core with a benzothiazole ring and sulfamoyl groups, which are known to contribute to various pharmacological effects.

Chemical Structure

The IUPAC name of the compound is This compound . The molecular formula is C21H25N3O5S3C_{21}H_{25}N_3O_5S_3, and its structure is illustrated below:

Property Details
Molecular Formula C21H25N3O5S3C_{21}H_{25}N_3O_5S_3
Molecular Weight 485.62 g/mol
CAS Number 899982-88-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The presence of the sulfamoyl group allows it to interfere with enzyme activity, potentially leading to therapeutic effects against various diseases. The benzothiazole moiety is also crucial for enhancing the binding affinity to target proteins.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antifungal Activity : Studies have shown that benzothiazole derivatives can act as effective inhibitors against fungal pathogens by targeting succinate dehydrogenase (SDH), a crucial enzyme in the fungal metabolic pathway .
  • Antimicrobial Properties : The compound may exhibit antimicrobial properties similar to other sulfonamide derivatives, which have been documented for their effectiveness against various bacterial strains .
  • Anticancer Potential : Some research suggests that benzothiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through enzyme inhibition pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and provided insights into their efficacy:

  • A study demonstrated that benzothiazole-based compounds showed significant antifungal activity against multiple strains, suggesting potential applications in antifungal drug development .
  • Another investigation highlighted the anticancer effects of similar sulfonamide derivatives, indicating their ability to inhibit cell proliferation in vitro .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound Name Biological Activity Unique Features
This compoundAntifungal, AntimicrobialSulfamoyl and methoxyethyl groups enhance enzyme inhibition
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamideAntifungalSimilar structure but different substituents
4-[bis(2-methoxyethyl)sulfamoyl]benzoic acidAntibacterialLacks benzothiazole ring

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